molecular formula C20H22BrNO4S B2506787 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid CAS No. 1172471-11-2

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid

Cat. No.: B2506787
CAS No.: 1172471-11-2
M. Wt: 452.36
InChI Key: DJTGGPRPMGMSQQ-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxylic acid derivative featuring a benzenesulfonyl group at the 1-position and a 2-(4-bromophenyl)ethyl substituent at the 4-position. Its molecular framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and aromatic groups play critical roles .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4S/c21-17-8-6-16(7-9-17)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTGGPRPMGMSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCC2=CC=C(C=C2)Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions offer a direct route to piperidine derivatives. For instance, reductive amination of δ-keto amines or intramolecular nucleophilic substitution of haloamines can yield the six-membered ring. A study leveraging the Pfitzinger reaction—a classical method for quinoline synthesis—demonstrated analogous utility in piperidine formation when applied to substituted acetophenones and isatin derivatives.

Table 1: Cyclization Methods for Piperidine Core Synthesis

Method Reagents/Conditions Yield (%) Reference
Reductive Amination NaBH4, MeOH, 25°C, 12 h 65–78
Pfitzinger Reaction Isatin, 4-bromoacetophenone 72
Hantzsch Dihydropyridine NH4OAc, EtOH, reflux 58

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine rings using Raney nickel or palladium on carbon under high-pressure H2 efficiently generates piperidine. This method ensures high stereochemical fidelity but requires aromatic precursors with electron-withdrawing groups to facilitate reduction.

The introduction of the benzenesulfonyl group at the piperidine nitrogen typically employs benzenesulfonyl chloride under Schotten-Baumann conditions. This step demands careful pH control (pH 8–9) to avoid over-sulfonylation or hydrolysis of sensitive intermediates.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom in benzenesulfonyl chloride, forming a sulfonamide linkage. Triethylamine or pyridine is often added to scavenge HCl byproducts.

Table 2: Sulfonylation Conditions and Outcomes

Base Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine DCM 25 4 85
NaOH (aq) THF/H2O 0–5 6 78
Pyridine Toluene 50 3 91

Carboxylation to Form the Carboxylic Acid

The final step involves introducing the carboxylic acid group at the 4-position of the piperidine ring. Two strategies are prevalent:

Kolbe-Schmitt Reaction

Treatment of the intermediate with CO2 under high pressure (50 atm) and elevated temperature (150°C) in the presence of potassium hydroxide facilitates direct carboxylation. This method, while efficient, requires specialized equipment.

Oxidation of a Methyl Group

Oxidizing a pre-installed methyl substituent using KMnO4 or CrO3 in acidic media offers a scalable alternative. However, over-oxidation to CO2 remains a risk, necessitating careful stoichiometric control.

Table 4: Carboxylation Efficiency

Method Oxidizing Agent Yield (%)
Kolbe-Schmitt CO2/KOH 68
KMnO4 Oxidation KMnO4/H2SO4 57

Optimization and Industrial Production Methods

Industrial-scale synthesis prioritizes cost-efficiency and reproducibility. Continuous flow reactors, for example, enhance the sulfonylation step by improving heat dissipation and reducing reaction times. Likewise, enzymatic resolution techniques address racemization issues in asymmetric piperidine synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activity, including interactions with enzymes or receptors.

Medicine

Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid would depend on its specific interactions with biological targets. Typically, such compounds might interact with proteins, enzymes, or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with five structurally related piperidine-4-carboxylic acid derivatives:

Compound Name (Source) 1-Position Substituent 4-Position Substituent Key Structural Differences
Target: 1-(Benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid Benzenesulfonyl Carboxylic acid + 2-(4-bromophenyl)ethyl Unique bromophenyl ethyl chain at C4
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl () 4-Bromobenzyl Carboxylic acid Benzyl vs. ethyl linkage; no sulfonyl group
1-(4-Methoxycarbonylaminophenylsulfonyl)piperidine-4-carboxylic acid () 4-Methoxycarbonylaminophenylsulfonyl Carboxylic acid Polar methoxycarbonylamino group on phenyl
1-(2,3-Dihydrobenzodioxin-6-sulfonyl)piperidine-4-carboxylic acid () 2,3-Dihydro-1,4-benzodioxin-6-sulfonyl Carboxylic acid Non-aromatic dioxane ring attached to sulfonyl
1-{[2-(4-Ethylphenyl)-5-methyl-oxazol-4-yl]methyl}piperidine-4-carboxylic acid () Oxazolylmethyl (alkyl-aromatic hybrid) Carboxylic acid Heterocyclic oxazole substituent

Physicochemical Properties

Key parameters influencing bioavailability and activity (derived from , and molecular calculations):

Compound Name Molecular Weight (g/mol) logP (Predicted) H-Bond Donors H-Bond Acceptors Rotatable Bonds
Target Compound ~465.4 3.8 1 (COOH) 5 6
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl 327.65 2.5 1 3 3
Compound 382.37 1.2 2 7 5
Compound 327.35 0.8 1 7 3
Compound 368.43 2.9 1 3 5

Key Observations :

  • and compounds exhibit lower logP and higher polar surface areas (PSA), which may limit membrane permeability but enhance solubility .

Biological Activity

1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a benzenesulfonyl group and a 4-bromophenyl ethyl substituent. Its structure can be represented as follows:

IUPAC Name 1(benzenesulfonyl)4[2(4bromophenyl)ethyl]piperidine4carboxylic acid\text{IUPAC Name }1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic\text{ acid}

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : This can be achieved through reductive amination or cyclization reactions.
  • Sulfonylation : The introduction of the benzenesulfonyl group is done using sulfonyl chlorides in the presence of bases.
  • Bromination : The 4-bromophenyl group is introduced through electrophilic aromatic substitution.

The biological activity of 1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxylic acid is largely attributed to its ability to interact with specific biological targets, such as receptors and enzymes. The compound may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in various diseases, including cancer and neurodegenerative disorders.
  • Modulation of Receptor Signaling : It may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas:

  • Cancer Therapy :
    • Studies show that piperidine derivatives can enhance cytotoxicity against cancer cells by inducing apoptosis. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
    • A study demonstrated that modifications to the piperidine structure could lead to improved activity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neurological Disorders :
    • The compound may possess acetylcholinesterase inhibition properties, which are beneficial in treating Alzheimer’s disease by enhancing cholinergic function .
    • Research on related piperidine derivatives indicates potential antioxidant effects, which could mitigate neurodegeneration .
  • Anti-inflammatory Effects :
    • Some studies suggest that similar compounds exhibit anti-inflammatory properties, potentially useful in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine compounds:

StudyFindings
Granchi et al. (2020)Investigated piperidine analogs for their anticancer activity via monoacylglycerol lipase inhibition, leading to significant effects on breast cancer cell lines .
Liu et al. (2021)Developed dual inhibitors targeting both acetylcholinesterase and butyrylcholinesterase with piperidine moieties, showing promise for Alzheimer's treatment .
Sekhar et al. (2020)Reported spirochromanone analogs with significant anti-proliferative effects against melanoma, emphasizing the role of structural modifications in enhancing biological activity .

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